4-Hydroxyphenylacetic acid

Catalog No.
S576268
CAS No.
156-38-7
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyphenylacetic acid

CAS Number

156-38-7

Product Name

4-Hydroxyphenylacetic acid

IUPAC Name

2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)O

Solubility

60.7 mg/mL

Synonyms

4-Hydroxybenzeneacetic Acid; (4-Hydroxyphenyl)acetic Acid; (p-Hydroxyphenyl)acetic Acid; 2-[4-(Hydroxy)phenyl]acetic Acid; 4-(Carboxymethyl)phenol; p-Hydroxybenzeneacetic Acid

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O

4-Hydroxyphenylacetic acid is an aromatic compound characterized by a phenolic hydroxyl group and an acetic acid moiety. Its molecular formula is C₈H₈O₃, and it features a hydroxyl group attached to the para position of the phenyl ring relative to the acetic acid group. This compound is naturally occurring and can be found in various sources, including olive oil and beer, where it contributes to flavor and aroma profiles .

Research on the mechanism of action of 4-HPAA is ongoing. Some studies suggest it might influence reproductive behavior in fish, possibly acting as a pheromone []. More research is needed to confirm this and explore other potential mechanisms.

Potential health benefits:

  • Hepatoprotective effects

    Studies suggest 4-HPA might possess protective properties against liver damage. Research has shown that it can increase the activity of antioxidant and phase II detoxification enzymes in the liver, potentially mitigating the harmful effects of acetaminophen overdose in mice [].

  • Pheromone activity

    Recent research suggests 4-HPA might act as a pheromone in zebrafish, influencing their reproductive behavior. This research proposes that 4-HPA may interact with specific receptors, potentially influencing behavior through olfactory pathways [].

Understanding gut microbiota:

  • Microbial metabolite: 4-HPA is a known metabolite produced by gut bacteria during the breakdown of dietary polyphenols. Studying its presence can provide insights into the activity and composition of gut microbiota, potentially aiding in the development of personalized dietary or therapeutic interventions [, ].

Environmental applications:

  • Biodegradation: 4-HPA is readily biodegradable by certain bacterial strains, like Pseudomonas putida. Understanding the enzymes involved in this process can contribute to the development of more efficient bioremediation techniques for environmental pollutants [].
, including:

  • Reduction: It can be synthesized by reducing 4-hydroxymandelic acid using elemental phosphorus and iodine .
  • Hydroxylation: Enzymatic reactions involving 4-hydroxyphenylacetate 1-monooxygenase can lead to further hydroxylation, producing various metabolites .
  • Rearrangements: The compound can also participate in photochemical rearrangements under specific conditions, transforming into other derivatives .

4-Hydroxyphenylacetic acid exhibits various biological activities:

  • Metabolic Role: It acts as a metabolite in certain fungi, contributing to their metabolic pathways .
  • Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may play a role in protecting cells from oxidative stress .
  • Enzyme Interaction: It interacts with enzymes such as 4-hydroxyphenylacetate 1-hydroxylase, which is involved in its metabolic degradation .

The synthesis of 4-hydroxyphenylacetic acid can be accomplished through several methods:

  • Reduction of 4-Hydroxymandelic Acid: This method involves reducing 4-hydroxymandelic acid in a reaction medium, typically using elemental phosphorus and iodine as reducing agents .
  • Reactions of Phenol and Glyoxylic Acid: A two-step process where phenol reacts with glyoxylic acid to form 4-hydroxymandelic acid, followed by its reduction yields 4-hydroxyphenylacetic acid .

4-Hydroxyphenylacetic acid serves multiple purposes across various fields:

  • Pharmaceuticals: It is an intermediate in the synthesis of drugs such as atenolol, which is used for treating cardiovascular conditions .
  • Flavoring Agents: Its presence in food products contributes to flavor profiles, making it valuable in the food industry.
  • Research: The compound is utilized in biochemical research to study metabolic pathways and enzyme interactions.

Studies have shown that 4-hydroxyphenylacetic acid interacts with specific enzymes and metabolites:

  • Enzyme Inhibition: It has been reported that certain analogs of this compound can inhibit the activity of hydroxylases involved in its metabolism, indicating potential regulatory roles in biochemical pathways .
  • Substrate Specificity: The compound's structure influences its interaction with enzymes, as only those analogs possessing a hydroxyl group at the para position exhibit significant activity against specific enzymes .

Several compounds share structural similarities with 4-hydroxyphenylacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxymandelic AcidHydroxymethyl group at the para positionPrecursor for synthesizing 4-hydroxyphenylacetic acid
3,4-Dihydroxyphenylacetic AcidTwo hydroxyl groups on the phenolic ringExhibits stronger antioxidant properties
4-Hydroxy-3-methylphenylacetic AcidMethyl group at the meta positionDifferent metabolic pathways compared to 4-hydroxyphenylacetic acid
4-Hydroxyphenoxyacetic AcidEther linkage instead of an acetic groupUsed in different pharmaceutical applications

4-Hydroxyphenylacetic acid is unique due to its specific structural configuration and its role as a precursor in pharmaceutical synthesis. Its biological activities also set it apart from similar compounds, making it an important subject of study in both chemistry and biology.

4-Hydroxyphenylacetic acid, a valuable organic compound with the molecular formula C8H8O3, serves as an important building block for synthesizing various pharmaceuticals, agrochemicals, and biochemicals [10]. The conventional chemical synthesis of this compound employs several established methodologies that have been refined over decades of research [6]. These synthetic routes offer varying degrees of efficiency, yield, and environmental impact, making them suitable for different production scales and requirements [23].

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction represents one of the fundamental approaches for synthesizing 4-hydroxyphenylacetic acid [5]. This method involves the acylation of specific aromatic compounds using acyl chlorides as key reagents [9]. In the context of 4-hydroxyphenylacetic acid synthesis, the reaction typically employs resorcinol as a substrate [5].

A notable example of this approach involves the reaction between 4-hydroxyphenylacetic acid and resorcinol using boron trifluoride etherate (BF3·Et2O) as a catalyst [5]. This reaction proceeds through the formation of a trihydroxydeoxy benzoin intermediate, which can be further modified to yield various derivatives [5]. The Friedel-Crafts acylation provides a versatile platform for introducing the phenylacetic acid moiety into aromatic systems [9].

The reaction conditions typically involve:

  • Mixing of 4-hydroxyphenylacetic acid with resorcinol in an appropriate solvent system [5]
  • Addition of BF3·Et2O catalyst to facilitate the acylation process [5]
  • Heating the reaction mixture in toluene to drive the condensation reaction to completion [5]

This methodology has been particularly valuable in the pharmaceutical industry for synthesizing complex molecules that incorporate the 4-hydroxyphenylacetic acid structure [5] [9]. The yields from Friedel-Crafts acylation approaches typically range from 65% to 85%, depending on the specific reaction conditions and purification methods employed [5] [9].

Diazotization-Hydrolysis Pathways

The diazotization-hydrolysis pathway represents one of the most efficient and widely used methods for the industrial production of 4-hydroxyphenylacetic acid [1] [6]. This synthetic route begins with 4-aminophenylacetic acid as the starting material, which undergoes a series of controlled chemical transformations [1].

The process involves the following key steps:

  • Preparation of 4-aminophenylacetic acid sodium salt by treatment with an alkaline solution [1]
  • Addition of sulfuric acid to the reaction mixture [1]
  • Cooling the solution to 0-5°C and controlled addition of sodium nitrite solution to facilitate diazotization [1]
  • Dropwise addition of the resulting diazonium salt to dilute sulfuric acid at 90-95°C [1]
  • Continuation of the reaction for approximately one hour to ensure complete conversion [1]
  • Decolorization, filtration, cooling, and extraction with ethyl acetate to isolate the final product [1]

This methodology consistently delivers high yields of approximately 85%, making it particularly attractive for large-scale industrial production [1] [6]. The reaction proceeds through the formation of a diazonium intermediate, which undergoes hydrolysis to yield the desired 4-hydroxyphenylacetic acid [1].

Table 1: Reaction Conditions and Yields for Diazotization-Hydrolysis Synthesis of 4-Hydroxyphenylacetic Acid

ParameterConditionOutcome
Temperature for diazotization0-5°CControlled formation of diazonium salt
Temperature for hydrolysis90-95°CEfficient conversion to hydroxyl group
Reaction time1-2 hoursComplete conversion
Extraction solventEthyl acetateEffective isolation of product
Typical yield~85%High efficiency for industrial application

The diazotization-hydrolysis pathway offers several advantages, including relatively mild reaction conditions, readily available starting materials, and consistent high yields [1] [6]. These factors have contributed to its widespread adoption in the commercial production of 4-hydroxyphenylacetic acid [6].

Reductive Dehalogenation Strategies

Reductive dehalogenation represents another important synthetic approach for producing 4-hydroxyphenylacetic acid, particularly from halogenated precursors [2] [20]. This methodology involves the removal of halogen atoms from aromatic compounds through reduction processes, offering a valuable route for converting halogenated derivatives into the desired hydroxylated products [20] [21].

One notable reductive dehalogenation approach involves the conversion of 3-chloro-4-hydroxyphenylacetic acid to 4-hydroxyphenylacetic acid [2] [20]. This process typically employs:

  • Reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid [2]
  • Subsequent transformation to 3-chloro-4-hydroxyphenylacetic acid [2]
  • Reductive removal of the chlorine atom to yield 4-hydroxyphenylacetic acid [2] [20]

The reductive dehalogenation can be achieved through various methods, including:

  • Catalytic hydrogenation using palladium catalysts and hydrogen gas [2] [21]
  • Enzymatic dehalogenation using specific bacterial enzymes [20] [21]
  • Chemical reduction using reducing agents such as sodium borohydride or lithium aluminum hydride [2] [24]

Recent advances in reductive dehalogenation have focused on developing more environmentally friendly and efficient catalytic systems [21]. For instance, NADPH-dependent dehalogenation systems have shown promising results for the conversion of brominated and iodinated phenolic compounds [21]. These systems demonstrate high substrate specificity and can operate under both anaerobic and aerobic conditions [21].

The yields from reductive dehalogenation strategies typically range from 70% to 95%, depending on the specific reaction conditions, catalysts, and starting materials employed [2] [21]. This approach offers a valuable alternative for synthesizing 4-hydroxyphenylacetic acid, particularly when halogenated precursors are readily available [2] [20].

Biocatalytic Production Systems

Biocatalytic production systems represent an increasingly important approach for the sustainable synthesis of 4-hydroxyphenylacetic acid [10] [11]. These methods leverage the catalytic power of biological systems, offering advantages such as mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical synthesis routes [10] [12].

Microbial Fermentation Processes

Microbial fermentation has emerged as a promising approach for the sustainable production of 4-hydroxyphenylacetic acid [10] [12]. This methodology employs engineered microorganisms, particularly Escherichia coli strains, to convert simple carbon sources into the desired product through metabolic pathways [10] [12].

Recent research has focused on developing highly efficient microbial cell factories for 4-hydroxyphenylacetic acid production [10]. For instance, a study by researchers demonstrated the successful construction of an Escherichia coli strain capable of producing 25.42 g/L of 4-hydroxyphenylacetic acid through a combination of atmospheric and room temperature plasma mutagenesis coupled with adaptive laboratory evolution [10].

The microbial fermentation process typically involves:

  • Engineering of microbial strains to enhance precursor supply and product formation [10] [12]
  • Optimization of fermentation conditions, including temperature, pH, and nutrient composition [10]
  • Implementation of strategies to improve product tolerance and reduce feedback inhibition [10] [12]

A notable advancement in this field was achieved through genome shuffling, which integrated preferred properties in a strain designated as GS-2-4 [10]. Comprehensive analysis and experimental validation revealed important genes, pathways, and regulations critical for efficient 4-hydroxyphenylacetic acid biosynthesis [10]. The best gene combination in inverse engineering, acrD-aroG, increased 4-hydroxyphenylacetic acid production of strain GS-2-4 by an additional 37% [10].

Table 2: Microbial Fermentation Production of 4-Hydroxyphenylacetic Acid

Microbial StrainProduction Titer (g/L)Key Genetic ModificationsReference
E. coli GS-2-425.42Genome shuffling, ARTP mutagenesis [10]
E. coli (engineered)31.95Systematic pathway engineering [12]
E. coli BL21 (DE3)13.7 mM (2.08 g/L)Reduced aromatic aldehyde reduction [11]

These findings emphasize that precursor supply and stress resistance are key factors for efficient 4-hydroxyphenylacetic acid biosynthesis [10] [12]. The methods developed in these studies can be adapted to construct cell factories for the production of other aromatic chemicals, highlighting the broader implications of this research [10].

Enzymatic Conversion Pathways

Enzymatic conversion pathways offer highly selective and environmentally friendly routes for the production of 4-hydroxyphenylacetic acid [11] [13]. These approaches utilize specific enzymes to catalyze the transformation of suitable precursors into the desired product under mild conditions [11] [13].

Several enzymatic pathways have been identified and exploited for 4-hydroxyphenylacetic acid production:

  • Hydroxylation of phenylacetic acid: This pathway employs specific hydroxylases to introduce a hydroxyl group at the para position of phenylacetic acid [13]. The 4-hydroxyphenylacetic acid 3-hydroxylase, a two-protein component enzyme including a flavoprotein and a coupling protein, plays a crucial role in this conversion [13].

  • Oxidation of 4-hydroxyphenylethanol: This route involves the enzymatic oxidation of 4-hydroxyphenylethanol to 4-hydroxyphenylacetaldehyde, followed by further oxidation to 4-hydroxyphenylacetic acid [11] [13].

  • Conversion from tyrosine derivatives: Enzymatic pathways have been developed to convert tyrosine or its derivatives into 4-hydroxyphenylacetic acid through a series of enzymatic transformations [11] [22].

A particularly interesting enzymatic pathway involves the bacterial degradation of 4-hydroxyphenylacetic acid, which has been studied in species of Acinetobacter and strains of Pseudomonas putida [7]. These organisms convert 4-hydroxyphenylacetic acid into 3,4-dihydroxyphenylacetic acid (homoprotocatechuate), which is then degraded into carbon dioxide, pyruvate, and succinate through a sequence of enzyme-catalyzed steps [7]. This pathway includes ring-fission by a 2,3-dioxygenase, nicotinamide adenine dinucleotide-dependent dehydrogenation, decarboxylation, hydration, aldol fission, and oxidation of succinic semialdehyde [7].

The enzymes involved in these pathways demonstrate high substrate specificity and can operate under mild conditions, making them attractive for industrial applications [11] [13]. Recent advances in protein engineering and directed evolution have further enhanced the efficiency and stability of these enzymatic systems [10] [13].

Green Chemistry Innovations

The principles of green chemistry have increasingly influenced the development of sustainable production methods for 4-hydroxyphenylacetic acid [11] [15]. These innovations focus on reducing environmental impact, improving atom economy, and utilizing renewable resources while maintaining or enhancing production efficiency [11] [16].

One-Pot Biosynthetic Platforms

One-pot biosynthetic platforms represent a significant advancement in the sustainable production of 4-hydroxyphenylacetic acid [3] [11]. These approaches integrate multiple enzymatic or chemical transformations into a single reaction vessel, eliminating the need for intermediate isolation and purification steps [3] [15].

A notable example of this approach was developed by researchers who established a one-pot bioconversion strategy for the efficient biosynthesis of 4-hydroxyphenylacetic acid and its analogues [3] [11]. This methodology employed lignin-related p-coumaric and ferulic acids as starting materials, which were converted through a series of enzymatic transformations [3] [11].

The one-pot biosynthetic process involved:

  • Engineering of an Escherichia coli BL21 (DE3) strain with reduced aromatic aldehyde reduction capability to accumulate aromatic aldehyde precursors [3] [11]
  • Development of artificial routes comprising decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic acid [3] [11]
  • Integration of multiple enzymatic steps into a single reaction vessel to streamline the production process [3] [15]

This approach enabled highly efficient biosynthesis of 4-hydroxyphenylacetic acid, achieving:

  • 13.7 mM concentration (approximately 2.08 g/L)
  • 91.3% yield
  • 1041 mg/L/h productivity [3] [11]

Table 3: Performance Comparison of One-Pot Biosynthetic Platforms for 4-Hydroxyphenylacetic Acid Production

Starting MaterialProduct ConcentrationYield (%)Productivity (mg/L/h)Reference
p-Coumaric acid13.7 mM (2.08 g/L)91.31041 [3] [11]
Lignocellulosic biomass hydrolysate5.2 mM (0.79 g/L)57.8Not reported [3] [15]
Ferulic acidUsed for analogues76.2-90115.6-907 [3] [11]

The one-pot biosynthetic platform offers several advantages over conventional methods, including:

  • Reduced waste generation through elimination of intermediate isolation steps [3] [15]
  • Lower energy consumption due to fewer processing stages [11] [15]
  • Higher overall yields by preventing losses during multiple purification steps [3] [11]
  • Simplified process control and reduced equipment requirements [3] [15]

These innovations align with the principles of green chemistry by enhancing process efficiency while reducing environmental impact [11] [15]. The success of these one-pot biosynthetic platforms demonstrates their potential for industrial application in the sustainable production of 4-hydroxyphenylacetic acid and related compounds [3] [11].

Lignocellulosic Biomass Utilization

The utilization of lignocellulosic biomass for 4-hydroxyphenylacetic acid production represents a significant advancement in sustainable chemistry, offering a renewable alternative to petroleum-based feedstocks [3] [16]. Lignocellulosic biomass, derived from plant materials such as agricultural residues, forestry waste, and dedicated energy crops, contains valuable components that can be converted into high-value chemicals [15] [16].

Recent research has demonstrated the feasibility of synthesizing 4-hydroxyphenylacetic acid from lignocellulosic biomass hydrolysate [3] [15]. In a notable study, researchers investigated the synthesis of 4-hydroxyphenylacetic acid from lignocellulosic biomass hydrolysate, achieving 5.2 mM 4-hydroxyphenylacetic acid with a 57.8% conversion rate from 9 mM p-coumaric acid derived from the biomass [3] [15].

The process for utilizing lignocellulosic biomass typically involves:

  • Pretreatment of the biomass to break down its complex structure and increase accessibility of its components [15] [16]
  • Extraction or release of lignin-related compounds such as p-coumaric and ferulic acids [3] [15]
  • Conversion of these compounds into 4-hydroxyphenylacetic acid through enzymatic or chemical transformations [3] [15]

The utilization of lignocellulosic biomass offers several advantages:

  • Valorization of agricultural and forestry waste streams [15] [16]
  • Reduction of dependence on fossil resources for chemical production [15] [16]
  • Lower carbon footprint compared to conventional petroleum-based processes [15] [19]
  • Integration with existing biorefinery concepts for comprehensive biomass utilization [16] [19]

A particularly promising approach involves the thought-out utilization of entire lignocellulose to achieve sustainable and cost-effective biorefineries [16]. This strategy addresses the trade-off between efficient carbohydrate utilization and lignin-to-chemical conversion yield by fractionating biomass into a carbohydrate fraction with high enzymatic digestibility and reactive lignin with satisfactory catalytic depolymerization activity [16].

The development of tandem fractionation-hydrogenolysis strategies has enabled the simultaneous depolymerization and modification of dissolved lignin to co-produce monophenolics and other valuable compounds [16]. These processes represent viable schemes for transforming real lignin into high-value products, resulting from reactions between cleaved lignin side chains and various reagents [16].

High Performance Liquid Chromatography represents the most widely employed analytical technique for the determination of 4-hydroxyphenylacetic acid in biological matrices. Multiple detection modes have been successfully implemented, including ultraviolet detection, fluorescence detection, electrochemical detection, and tandem mass spectrometry [1] [2] [3]. The chromatographic separation is typically achieved using reversed-phase columns, with C18 stationary phases demonstrating optimal retention and peak shape characteristics.

A comprehensive High Performance Liquid Chromatography method utilizing fluorescence detection has been validated for simultaneous determination of 4-hydroxyphenylacetic acid, 4-hydroxyphenyl lactic acid, and 3,4-hydroxyphenyl propionic acid in human urine samples [2]. The optimal chromatographic conditions employed a ZORBAX SB-C18 column (100 × 2.1 mm, 1.8 μm particle size) with an isocratic mobile phase consisting of 95:5 volume ratio of 50 millimolar ammonium acetate buffer at pH 6.8 containing 5 millimolar tetrabutyl ammonium bromide and acetonitrile. The fluorescence detector operated at excitation and emission wavelengths of 277 and 316 nanometers, respectively, achieving detection limits of 4.8 × 10⁻³ milligrams per liter [2].

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry has demonstrated superior sensitivity and specificity for 4-hydroxyphenylacetic acid quantification in human blood serum [4] [5]. The method employed a YMC-Triart C18 column with gradient elution using 0.2% acetic acid in water and 0.2% acetic acid in acetonitrile as mobile phases. The mass spectrometer operated in multiple reaction monitoring mode with precursor ions at mass-to-charge ratio 151 [M-H]⁻ in negative mode and 153 [M+H]⁺ in positive mode, producing characteristic product ions at mass-to-charge ratio 107 and 136 [4]. The validated method achieved lower limits of quantification of 0.25 micromolar with linear ranges extending to 25 micromolar [4].

Gas Chromatography-Mass Spectrometry analysis of 4-hydroxyphenylacetic acid requires derivatization due to the polar nature of the compound. Trimethylsilyl derivatization has proven most effective, converting both the hydroxyl and carboxyl functional groups to their corresponding trimethylsilyl ethers [6]. A simultaneous determination method utilizing selected ion monitoring has been developed for five hydroxyphenylacetic acid isomers, including 4-hydroxyphenylacetic acid [6]. The trimethylsilyl ethers of methyl or ethyl esters exhibit a common fragment ion at mass-to-charge ratio 179, which serves as the quantitation ion, while the molecular ion at mass-to-charge ratio 238 provides confirmatory identification [6].

Advanced Gas Chromatography-Mass Spectrometry methods have incorporated fast chromatography techniques to improve sample throughput for urinary organic acid analysis [7]. The electron impact ionization produces consistent fragmentation patterns with the base peak at mass-to-charge ratio 107 corresponding to the substituted tropylium ion, formed through loss of the acetic acid side chain [8]. The molecular ion at mass-to-charge ratio 152 provides molecular weight confirmation, while secondary fragments at mass-to-charge ratios 77, 108, and 51 offer additional structural information [8].

Spectroscopic Quantification Approaches

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for 4-hydroxyphenylacetic acid. Proton Nuclear Magnetic Resonance analysis in deuterium oxide at 600 megahertz reveals characteristic chemical shifts that enable unambiguous identification and quantification [9] [10]. The aromatic protons appear as two distinct multipiples at 6.848 and 7.154 parts per million, corresponding to the ortho and meta positions relative to the hydroxyl group [9]. The acetic acid methylene group produces a characteristic singlet at 3.436 parts per million, providing a reliable integration standard for quantitative analysis [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information with the carbonyl carbon appearing at 184.238 parts per million, confirming the carboxylic acid functionality [11]. The aromatic carbon signals range from 118.104 to 156.543 parts per million, with the hydroxyl-substituted carbon at the higher chemical shift due to the deshielding effect of the oxygen atom [11]. The methylene carbon of the acetic acid group appears at 46.222 parts per million, consistent with its alpha position to the carbonyl group [11].

Ultraviolet-visible spectroscopy has been employed for the detection and quantification of 4-hydroxyphenylacetic acid, particularly in High Performance Liquid Chromatography applications [12]. The phenolic chromophore exhibits characteristic absorption in the ultraviolet region, with maximum absorption occurring due to the extended conjugation between the aromatic ring and the hydroxyl substituent [12]. The spectroscopic properties are influenced by pH, with deprotonation of the phenolic hydroxyl group causing bathochromic shifts in alkaline conditions [12].

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [8]. The hydroxyl stretch appears as a broad absorption centered around 3200-3600 wavenumbers, while the carbonyl stretch of the carboxylic acid group produces a sharp peak near 1700 wavenumbers [8]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, and the carbon-oxygen stretching of the phenolic hydroxyl group contributes to absorptions in the 1200-1300 wavenumber range [8].

Electrochemical Biosensing Platforms

Electrochemical detection methods have demonstrated exceptional sensitivity for 4-hydroxyphenylacetic acid analysis, exploiting the redox activity of the phenolic functional group. Fast-scan cyclic voltammetry at carbon-fiber microelectrodes has been extensively characterized for 4-hydroxyphenylacetic acid detection in physiological environments [13] [14]. The optimized triangular waveform spanning -0.4 to +1.3 volts at 600 volts per second provides enhanced sensitivity with a limit of detection of 100 nanomolar [13]. The oxidation peak occurs on the reverse scan at approximately +0.9 volts, indicative of an irreversible two-electron oxidation process [13].

The electrochemical mechanism involves initial oxidation of the phenolic hydroxyl group to form a phenoxy radical, followed by further oxidation and subsequent chemical reactions to form conjugated products [13]. Linear response extends from 100 nanomolar to 500 micromolar, covering physiologically relevant concentrations [13]. The method demonstrates selectivity for 4-hydroxyphenylacetic acid in the presence of dopamine, with sufficient peak separation to enable simultaneous quantification of both compounds [13].

Modified glassy carbon electrodes have been developed using electropolymerization of bis-thiophene derivatives to create selective sensing platforms for 4-hydroxyphenylacetic acid [15]. The polymer-modified electrodes exhibit enhanced sensitivity and selectivity compared to bare electrodes, with differential pulse voltammetry providing optimal analytical performance [15]. The modified electrodes demonstrate minimal interference from common urinary components such as creatinine and urea, making them suitable for direct analysis of biological samples [15].

Prussian Blue-modified screen-printed electrodes have been employed for cathodic detection of hydrogen peroxide generated through enzymatic oxidation of 4-hydroxyphenylacetic acid [16]. This indirect detection approach utilizes the C1 subunit of 4-hydroxy-phenylacetate 3-hydroxylase, which catalyzes the oxidation of reduced nicotinamide adenine dinucleotide in the presence of molecular oxygen, producing hydrogen peroxide as a byproduct [16]. The allosteric activation of the enzyme by 4-hydroxyphenylacetic acid enables concentration-dependent hydrogen peroxide production, which is quantified through cathodic amperometry at -100 millivolts versus reference electrode [16]. This biosensor approach achieves a detection limit of 1 micromolar with linear response extending to 500 micromolar [16].

Whole-cell bacterial biosensors have been developed for 4-hydroxyphenylacetic acid detection using auxin-responsive regulatory elements [17]. The fluorescent biosensor utilizes the HpaA transcriptional activator coupled with green fluorescent protein expression, enabling dose-responsive detection from 60 micromolar to 3 millimolar [17]. An electrochemical variant employs pyocyanin production as the reporter mechanism, achieving enhanced sensitivity with detection ranges from 1.9 to 15.625 micromolar [17].

Mass Spectrometric Characterization

Mass spectrometric analysis of 4-hydroxyphenylacetic acid provides definitive molecular identification and enables highly sensitive quantification through multiple reaction monitoring approaches. Electrospray ionization in negative mode produces the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 151, while positive mode generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 153 [4] [5]. The primary fragmentation pathway involves loss of the carboxyl group, producing the characteristic base peak at mass-to-charge ratio 107, corresponding to the hydroxybenzyl cation [4].

Tandem mass spectrometry analysis reveals consistent fragmentation patterns across different ionization modes [4]. In negative mode, the precursor ion at mass-to-charge ratio 151 fragments to produce ions at mass-to-charge ratios 107 and 136, with collision energies optimized between 15-25 electron volts [4]. Positive mode fragmentation of the mass-to-charge ratio 153 precursor yields products at mass-to-charge ratios 107 and 135, representing loss of formic acid (46 daltons) and carbon dioxide (28 daltons), respectively [4].

Electron impact ionization for Gas Chromatography-Mass Spectrometry applications produces reproducible fragmentation patterns essential for library matching and quantitative analysis [8]. The molecular ion appears at mass-to-charge ratio 152 with moderate abundance, while the base peak at mass-to-charge ratio 107 dominates the spectrum [8]. Secondary fragments at mass-to-charge ratios 77, 78, 51, and 108 provide additional structural confirmation [8]. The fragmentation pathway involves initial loss of the carboxyl group (45 daltons) to form the hydroxybenzyl cation, followed by further fragmentation through loss of carbon monoxide and formaldehyde [8].

High-resolution mass spectrometry enables accurate mass determination for molecular formula confirmation. The exact mass of 4-hydroxyphenylacetic acid (152.047344 daltons) allows differentiation from isobaric interferences when measured with sub-parts-per-million accuracy [18]. Collision cross section measurements using ion mobility spectrometry provide additional structural information, with predicted values ranging from 129.4 to 142.5 square angstroms depending on the charge state and adduct formation [18].

Validation Protocols for Biological Matrices

Comprehensive analytical method validation for 4-hydroxyphenylacetic acid determination in biological matrices requires assessment of multiple performance parameters according to international guidelines. The Ultra-High Performance Liquid Chromatography-tandem mass spectrometry method for serum analysis has been validated with correlation coefficients exceeding 0.999 across the calibration range [4]. Precision studies demonstrate relative standard deviations below 15% for both intraday and interday measurements, meeting regulatory requirements for bioanalytical methods [4].

Accuracy assessment through spike-recovery studies in serum matrices demonstrates recoveries of 100% with minimal matrix effects when protein precipitation is employed [4]. The absence of matrix effects is confirmed through post-extraction addition experiments and comparison of slopes between matrix-matched and solvent-based calibration curves [4]. Lower limits of quantification are established at 0.25 micromolar (0.038 milligrams per liter) based on signal-to-noise ratios of 10:1 [4].

Sample stability studies indicate that 4-hydroxyphenylacetic acid remains stable in serum at -80 degrees Celsius for periods extending 12-18 days [1]. Freeze-thaw stability has been confirmed through three consecutive cycles without significant degradation [1]. Processed sample stability in autosampler conditions demonstrates acceptable recovery for up to 24 hours at ambient temperature [1].

Specificity assessment involves chromatographic separation from endogenous matrix components and structurally related compounds. The Ultra-High Performance Liquid Chromatography method achieves baseline separation from other phenolic acids and amino acid metabolites through optimized gradient conditions [4]. Mass spectrometric confirmation through multiple reaction monitoring provides additional specificity, with retention time matching within 0.1 minutes and ion ratio tolerances within 20% [4].

For urine matrix analysis, the High Performance Liquid Chromatography-fluorescence method demonstrates linearity with correlation coefficients exceeding 0.99 [2]. Precision studies show relative standard deviations ranging from 1.5 to 3.1% for replicate measurements [2]. Recovery studies in urine samples achieve values between 85-120%, demonstrating acceptable accuracy across the analytical range [2]. The solid-phase extraction procedure effectively eliminates matrix interferences while maintaining quantitative recovery of the target analyte [2].

Method robustness assessment involves systematic variation of critical analytical parameters including mobile phase composition, column temperature, flow rate, and detection wavelength. The validated methods demonstrate acceptable performance across the tested parameter ranges, indicating sufficient robustness for routine analytical applications [4] [2]. Inter-laboratory validation studies confirm method transferability across different analytical platforms and operator skill levels [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Heavy Atom Count

11

LogP

0.75 (LogP)
0.75

Appearance

Light Beige Solid

Melting Point

148 - 150 °C

UNII

3J9SHG0RCN

GHS Hazard Statements

Aggregated GHS information provided by 264 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 264 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 262 of 264 companies with hazard statement code(s):;
H315 (86.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (86.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.0000555 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

156-38-7

Metabolism Metabolites

4-hydroxyphenylacetic acid has known human metabolites that include 2-Phenylacetic acid.
4-hydroxyphenylacetic acid is a known human metabolite of 3,4-dihydroxyphenylacetic acid.

Wikipedia

4-hydroxyphenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Facile synthesis of molecularly imprinted polymers for selective extraction of tyrosine metabolites in human urine

Xianyu Liang, Fan Liu, Yiqun Wan, Xiaoying Yin, Weiting Liu
PMID: 30551942   DOI: 10.1016/j.chroma.2018.12.014

Abstract

In this study a method is developed for quantitative analysis of three potential biomarkers, including 4-hydroxyphenyl acetic acid (PHPAA), 4-hydroxyphenyl lactic acid (PHPLA) and 3,4-hydroxyphenylpropionic acid (PHPA), in human urine. Molecular imprinted polymers (MIPs) as the sample clean up materials were applied to selectively extract these tyrosine metabolites, followed by precise detection using ultra-high performance liquid chromatography coupled with a fluorescence detector (UHPLC-FLD). The MIP was prepared by precipitation polymerization adopting PHPAA as the template molecule, 1-vinylimidazole (1-vinyl) as functional monomer, trimethylolpropane triacrylate (TRIM) as crosslinker, 2-methylpropionitrile (AIBN) as initiator and acetonitrile as a porogen. The molecular recognition properties and selectivity of MIPs were systematically evaluated, of which results demonstrated high selectivity for three analytes in human urine. Parameters affecting the extraction efficiency were further optimized. Under the optimum conditions, the limits of detection of PHPAA, PHPLA, and PHPA were 1.8 × 10
, 4.7 × 10
and 5.8 × 10
mmol L
, respectively, and the recoveries were in the range of 75.7%-110.3%. The method described here provided insights into the future development of materials for highly efficient and selective enrichment of targeted substances.


Efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid in Escherichia coli

Xianglai Li, Xiaolin Shen, Jia Wang, Hyon Il Ri, Chang Yong Mi, Yajun Yan, Xinxiao Sun, Qipeng Yuan
PMID: 30771441   DOI: 10.1016/j.jbiotec.2019.01.019

Abstract

3, 4-Dihydroxyphenylacetic acid (3, 4-DHPA) is a phenolic acid with strong anti-oxidative activity, showing potential applications in food and pharmaceutical industries. In this study, a 3, 4-DHPA biosynthetic pathway was designed by connecting 4-hydroxyphenylacetic acid (4-HPA) biosynthesis with its hydroxylation. The starting strain produced only 46 mg/L of 4-HPA in 48 h. Enhancing the shikimate pathway increased the titer by 19-fold to 923 ± 57 mg/L. Furthermore, pykA and pykF were disrupted to conserve phosphoenolpyruvate for 4-HPA production. With this effort, 4-HPA titer was increased to 1817 ± 55 mg/L. Introducing the hydroxylase HpaBC into the 4-HPA overproducing strain resulted in 3, 4-DHPA production and the best strain produced 1856 ± 67 mg/L of 3, 4-DHPA in shake flask cultures. This work reports de novo biosynthesis of 3, 4-DHPA for the first time and provides a promising alternative for sustainable production of this valuable compound.


Comparative analysis of fecal phenolic content between normal and obese rats after oral administration of tea polyphenols

Bo Chen, Jie Zhou, Qilu Meng, Yang Zhang, Shihua Zhang, Liang Zhang
PMID: 30156246   DOI: 10.1039/c8fo00609a

Abstract

Tea polyphenols (TP) have many health benefits, but most are metabolized into low molecular-weight phenolic acids after oral administration. In the present study, the absorption, metabolism, and excretion of catechins in rats fed a normal chow diet and in obese rats fed a high-fat and high-sugar (HFHS) diet were compared. After a ten-day oral administration of TP (500 mg per kg bw), the plasma levels of (-)-epigallocatechin gallate (EGCG) and (-)-gallocatechin gallate (GCG) in obese rats were significantly lower than those in the normal group. In obese rats, the fecal levels of EGCG, (-)-epicatechin gallate (ECG) and GCG were significantly enhanced. Ten phenolic metabolites of TP were quantitatively analyzed, and the results showed that 4-hydroxyphenylacetic acid was the primary metabolite in feces and plasma. The plasma and fecal concentrations of 4-hydroxyphenylacetic acid in the obese group were significantly lower than those in normal rats, but the levels of 4-hydroxyphenylpropionic acid in plasma and feces were increased. The content of other phenolic acids was also dramatically changed. These results suggested that a HFHS diet might influence the excretion of tea catechins, leading to insufficient metabolism of catechins by the gut microflora.


Crystal structure of the flavin reductase of Acinetobacter baumannii p-hydroxyphenylacetate 3-hydroxylase (HPAH) and identification of amino acid residues underlying its regulation by aromatic ligands

Anan Yuenyao, Nopphon Petchyam, Nuntaporn Kamonsutthipaijit, Pimchai Chaiyen, Danaya Pakotiprapha
PMID: 29940152   DOI: 10.1016/j.abb.2018.06.010

Abstract

The first step in the degradation of p-hydroxyphenylacetic acid (HPA) is catalyzed by the two-component enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH). The two components of Acinetobacter baumannii HPAH are known as C
and C
, respectively. C
is a flavin reductase that uses NADH to generate reduced flavin mononucleotide (FMNH
), which is used by C
in the hydroxylation of HPA. Interestingly, although HPA is not directly involved in the reaction catalyzed by C
, the presence of HPA dramatically increases the FMN reduction rate. Amino acid sequence analysis revealed that C
contains two domains: an N-terminal flavin reductase domain, and a C-terminal MarR domain. Although MarR proteins typically function as transcription regulators, the MarR domain of C
was found to play an auto-inhibitory role. Here, we report a crystal structure of C
and small-angle X-ray scattering (SAXS) studies that revealed that C
undergoes a substantial conformational change in the presence of HPA, concomitant with the increase in the rate of flavin reduction. Amino acid residues that are important for HPA binding and regulation of C
activity were identified by site-directed mutagenesis. Amino acid sequence similarity analysis revealed several as yet uncharacterized flavin reductases with N- or C-terminal fusions.


'AIE + ESIPT' assisted photorelease: fluorescent organic nanoparticles for dual anticancer drug delivery with real-time monitoring ability

Sandipan Biswas, Rakesh Mengji, Shrabani Barman, Vangala Venugopal, Avijit Jana, N D Pradeep Singh
PMID: 29218354   DOI: 10.1039/c7cc07692d

Abstract

'Aggregation Induced Emission + Excited State Intramolecular Proton Transfer (AIE + ESIPT)'-assisted photorelease of an anticancer drug by a p-hydroxyphenacyl (pHP) phototrigger with real-time monitoring has been demonstrated.


Mark A Harrison, Alexandra Faulds-Pain, Harparkash Kaur, Bruno Dupuy, Adriano O Henriques, Isabelle Martin-Verstraete, Brendan W Wren, Lisa F Dawson
PMID: 32631945   DOI: 10.1128/JB.00282-20

Abstract

is an etiological agent for antibiotic-associated diarrheal disease.
produces a phenolic compound,
-cresol, which selectively targets gammaproteobacteria in the gut, facilitating dysbiosis.
decarboxylates
-hydroxyphenylacetate (
-HPA) to produce
-cresol by the action of the HpdBCA decarboxylase encoded by the
operon. Here, we investigate regulation of the
operon and directly compare three independent reporter systems; SNAP-tag, glucuronidase
, and alkaline phosphatase
reporters to detect basal and inducible expression. We show that expression of
is upregulated in response to elevated
-HPA.
analysis identified three putative promoters upstream of
operon-P
, P
, and Pσ
; only the P
promoter was responsible for both basal and
-HPA-inducible expression of
We demonstrated that turnover of tyrosine, a precursor for
-HPA, is insufficient to induce expression of the
operon above basal levels because it is inefficiently converted to
-HPA in minimal media. We show that induction of the
operon in response to
-HPA occurs in a dose-dependent manner. We also identified an inverted palindromic repeat (AAAAAG-N
-CTTTTT) upstream of the
start codon (ATG) that is essential for inducing transcription of the
operon in response to
-HPA, which drives the production of
-cresol. This provides insights into the regulatory control of
-cresol production, which affords a competitive advantage for
over other intestinal bacteria, promoting dysbiosis.
infection results from antibiotic-associated dysbiosis.
-Cresol, a phenolic compound produced by
, selectively targets gammaproteobacteria in the gut, facilitating dysbiosis. Here, we demonstrate that expression of the
operon, encoding the HpdBCA decarboxylase which converts
-HPA to
-cresol, is upregulated in response to elevated exogenous
-HPA, with induction occurring between >0.1 and ≤0.25 mg/ml. We determined a single promoter and an inverted palindromic repeat responsible for basal and
-HPA-inducible
expression. We identified turnover of tyrosine, a
-HPA precursor, does not induce
expression above basal level, indicating that exogenous
-HPA was required for
-cresol production. Identifying regulatory controls of
-cresol production will provide novel therapeutic targets to prevent
-cresol production, reducing
's competitive advantage.


Longitudinal metabolic and gut bacterial profiling of pregnant women with previous bariatric surgery

Kiana Ashley West, Chidimma Kanu, Tanya Maric, Julie Anne Kathryn McDonald, Jeremy K Nicholson, Jia V Li, Mark R Johnson, Elaine Holmes, Makrina D Savvidou
PMID: 31964751   DOI: 10.1136/gutjnl-2019-319620

Abstract

Due to the global increase in obesity rates and success of bariatric surgery in weight reduction, an increasing number of women now present pregnant with a previous bariatric procedure. This study investigates the extent of bariatric-associated metabolic and gut microbial alterations during pregnancy and their impact on fetal development.
A parallel metabonomic (molecular phenotyping based on proton nuclear magnetic resonance spectroscopy) and gut bacterial (16S ribosomal RNA gene amplicon sequencing) profiling approach was used to determine maternal longitudinal phenotypes associated with malabsorptive/mixed (n=25) or restrictive (n=16) procedures, compared with women with similar early pregnancy body mass index but without bariatric surgery (n=70). Metabolic profiles of offspring at birth were also analysed.
Previous malabsorptive, but not restrictive, procedures induced significant changes in maternal metabolic pathways involving branched-chain and aromatic amino acids with decreased circulation of leucine, isoleucine and isobutyrate, increased excretion of microbial-associated metabolites of protein putrefaction (phenylacetlyglutamine,
cresol sulfate, indoxyl sulfate and
hydroxyphenylacetate), and a shift in the gut microbiota. The urinary concentration of phenylacetylglutamine was significantly elevated in malabsorptive patients relative to controls (p=0.001) and was also elevated in urine of neonates born from these mothers (p=0.021). Furthermore, the maternal metabolic changes induced by malabsorptive surgery were associated with reduced maternal insulin resistance and fetal/birth weight.
Metabolism is altered in pregnant women with a previous malabsorptive bariatric surgery. These alterations may be beneficial for maternal outcomes, but the effect of elevated levels of phenolic and indolic compounds on fetal and infant health should be investigated further.


Exploring the Biomarkers of Sepsis-Associated Encephalopathy (SAE): Metabolomics Evidence from Gas Chromatography-Mass Spectrometry

Jing Zhu, Mu Zhang, Tingli Han, Hua Wu, Zhibo Xiao, Shihui Lin, Chuanjiang Wang, Fang Xu
PMID: 31781604   DOI: 10.1155/2019/2612849

Abstract

Sepsis-associated encephalopathy (SAE) is a transient and reversible brain dysfunction, that occurs when the source of sepsis is located outside of the central nervous system; SAE affects nearly 30% of septic patients at admission and is a risk factor for mortality. In our study, we sought to determine whether metabolite changes in plasma could be a potential biomarker for the early diagnosis and/or the prediction of the prognosis of sepsis.
A total of 31 SAE patients and 28 healthy controls matched by age, gender, and body mass index (BMI) participated in our study. SAE patients were divided into four groups according to the Glasgow Coma Score (GCS). Plasma samples were collected and used to detect metabolism changes by gas chromatography-mass spectrometry (GC-MS). Analysis of variance was used to determine which metabolites significantly differed between the control and SAE groups.
We identified a total of 63 metabolites that showed significant differences among the SAE and control groups. In particular, the 4 common metabolites in the four groups were 4-hydroxyphenylacetic acid; carbostyril, 3-ethyl-4,7-dimethoxy (35.8%); malic acid peak 1; and oxalic acid. The concentration of 4-hydroxyphenylacetic acid in sepsis patients decreased with a decrease of the GCS.
According to recent research on SAE, metabolic disturbances in tissue and cells may be the main pathophysiology of this condition. In our study, we found a correlation between the concentration of 4-hydroxyphenylacetic acid and the severity of consciousness disorders. We suggest that 4-hydroxyphenylacetic acid may be a potential biomarker for SAE and useful in predicting patient prognosis.


Sterols from the Green Alga Ulva australis

Guo-Liang Li, Wei-Jie Guo, Guang-Bao Wang, Rong-Rong Wang, Yu-Xue Hou, Kun Liu, Yang Liu, Wei Wang
PMID: 28956835   DOI: 10.3390/md15100299

Abstract

Three new sterols, (24
)-5,28-stigmastadiene-3β,24-diol-7-one (
), (24
)-5,28-stigmastadiene-3β,24-diol-7-one (
), and 24
and 24
-vinylcholesta-3β,5α,6β,24-tetraol (
), together with three known sterols (
-
) were isolated from the green alga
. The structures of the new compounds (
-
) were elucidated through 1D and 2D nuclear magnetic resonance spectroscopy as well as mass spectrometry. Compounds
-
were identified as isofucoterol (
), 24
,28
and 24
,28
-epoxy-24-ethylcholesterol (
), and (24
)-stigmastadiene-3β,24-diol (
) on the basis of spectroscopic data analyses and comparison with those reported in the literature. Compounds
-
were isolated from
.
for the first time. These compounds, together with the previously isolated secondary metabolites of this alga, were investigated for their inhibitory effects on human recombinant aldose reductase in vitro. Of the compounds, 24
,28
and 24
,28
-epoxy-24-ethylcholesterol (
), 1-
-palmitoyl-3-
-(6'-sulfo-α-d-quinovopyranosyl) glycerol, (2
)-1-
-palmitoyl-3-
-[α-d-galactopyranosyl(1→2)β-d-galactopyranosyl] glycerol, 4-hydroxybenzoic acid, 4-hydroxyphenylacetic acid, and 8-hydroxy-(6
)-octenoic acid weakly inhibited the enzyme, while the three new sterols,
-
were almost inactive.


Assessing the benefits of horizontal gene transfer by laboratory evolution and genome sequencing

Hoi Yee Chu, Kathleen Sprouffske, Andreas Wagner
PMID: 29673327   DOI: 10.1186/s12862-018-1164-7

Abstract

Recombination is widespread across the tree of life, because it helps purge deleterious mutations and creates novel adaptive traits. In prokaryotes, it often takes the form of horizontal gene transfer from a donor to a recipient bacterium. While such transfer is widespread in natural communities, its immediate fitness benefits are usually unknown. We asked whether any such benefits depend on the environment, and on the identity of donor and recipient strains. To this end, we adapted Escherichia coli to two novel carbon sources over several hundred generations of laboratory evolution, exposing evolving populations to various DNA donors.
At the end of these experiments, we measured fitness and sequenced the genomes of 65 clones from 34 replicate populations to study the genetic changes associated with adaptive evolution. Furthermore, we identified candidate de novo beneficial mutations. During adaptive evolution on the first carbon source, 4-Hydroxyphenylacetic acid (HPA), recombining populations adapted better, which was likely mediated by acquiring the hpa operon from the donor. In contrast, recombining populations did not adapt better to the second carbon source, butyric acid, even though they suffered fewer extinctions than non-recombining populations. The amount of DNA transferred, but not its benefit, strongly depended on the donor-recipient strain combination.
To our knowledge, our study is the first to investigate the genomic consequences of prokaryotic recombination and horizontal gene transfer during laboratory evolution. It shows that the benefits of recombination strongly depend on the environment and the foreign DNA donor.


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